(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is characterized by the presence of an isoquinoline moiety and a phenyl group attached to a dihydrooxazole ring. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of isoquinoline derivatives and phenyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with ®-configuration.
Isoquinolin-1-ylidenes: Compounds with similar isoquinoline moiety but different substituents.
Phenyl-substituted oxazoles: Compounds with similar oxazole ring but different substituents.
Uniqueness
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4S)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMVAWVJSQQHRM-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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